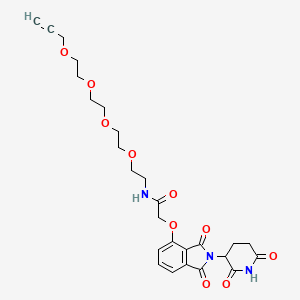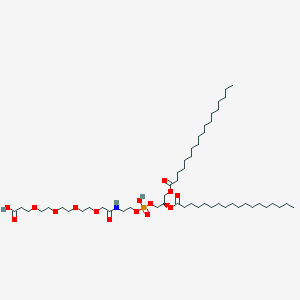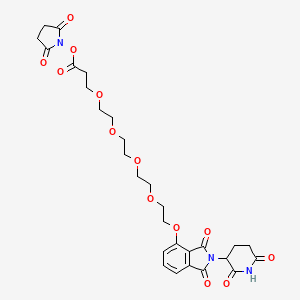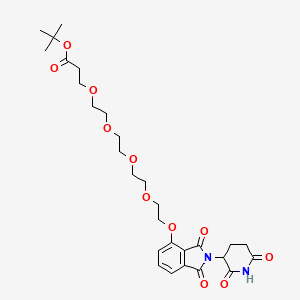
Thalidomide-O-amido-PEG4-propargyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalidomide-O-amido-PEG4-propargyl is a compound that incorporates a thalidomide-based cereblon ligand and a polyethylene glycol (PEG) linker. It is primarily used in the synthesis of proteolysis targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins through the ubiquitin-proteasome system .
准备方法
Synthetic Routes and Reaction Conditions
Thalidomide-O-amido-PEG4-propargyl is synthesized through a series of chemical reactions involving thalidomide, a PEG linker, and a propargyl group. The synthesis typically involves the following steps:
Activation of Thalidomide: Thalidomide is first activated by converting it into a reactive intermediate.
PEG Linker Attachment: The activated thalidomide is then reacted with a PEG linker to form a thalidomide-PEG intermediate.
Propargyl Group Addition: Finally, the propargyl group is attached to the PEG linker, resulting in the formation of this compound
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. The compound is typically produced in batch reactors, followed by purification steps such as crystallization or chromatography .
化学反应分析
Types of Reactions
Thalidomide-O-amido-PEG4-propargyl undergoes various chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This click chemistry reaction involves the alkyne group of this compound reacting with azide-containing molecules to form triazoles
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazoles.
Azide-Containing Molecules: React with the alkyne group in CuAAC reactions.
Major Products Formed
科学研究应用
Thalidomide-O-amido-PEG4-propargyl has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins
Biology: Employed in studies involving protein degradation and cellular processes.
Medicine: Investigated for its potential in targeted cancer therapies and other diseases involving protein dysregulation
Industry: Utilized in the development of new therapeutic agents and drug discovery
作用机制
Thalidomide-O-amido-PEG4-propargyl exerts its effects through the following mechanism:
Binding to Cereblon: The thalidomide moiety binds to the cereblon protein, a component of the E3 ubiquitin ligase complex
Target Protein Recruitment: The PEG linker facilitates the recruitment of the target protein to the E3 ligase complex.
Ubiquitination and Degradation: The target protein is ubiquitinated and subsequently degraded by the proteasome
相似化合物的比较
Thalidomide-O-amido-PEG4-propargyl is unique due to its specific combination of a thalidomide-based ligand and a PEG linker. Similar compounds include:
Thalidomide-O-amido-PEG2-propargyl: A shorter PEG linker variant used in PROTAC synthesis.
Lenalidomide-O-amido-PEG4-propargyl: Incorporates lenalidomide instead of thalidomide, offering different binding affinities and degradation profiles.
Pomalidomide-O-amido-PEG4-propargyl: Uses pomalidomide as the ligand, providing alternative therapeutic applications.
This compound stands out due to its optimal linker length and efficient protein degradation capabilities .
属性
IUPAC Name |
2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxy-N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O10/c1-2-9-35-11-13-37-15-16-38-14-12-36-10-8-27-22(31)17-39-20-5-3-4-18-23(20)26(34)29(25(18)33)19-6-7-21(30)28-24(19)32/h1,3-5,19H,6-17H2,(H,27,31)(H,28,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQAXBHSYTVILLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCNC(=O)COC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














